molecular formula C17H19FN4O3S B11072840 ethyl (2E)-3-amino-2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate

ethyl (2E)-3-amino-2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate

Cat. No.: B11072840
M. Wt: 378.4 g/mol
InChI Key: YMJPKJMCCLGHSO-LMBBQFTFSA-N
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Description

ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Butenoate Moiety: The butenoate moiety is formed through a condensation reaction involving an appropriate ester and an amino acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.

Scientific Research Applications

ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.

    Amino Acid Derivatives: Compounds derived from amino acids with different ester or amide linkages.

The uniqueness of ETHYL (E)-3-AMINO-2-(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-BUTENOATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C17H19FN4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl (Z)-2-ethanimidoyl-4-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C17H19FN4O3S/c1-4-25-16(24)14(10(2)19)13(23)9-26-17-21-20-15(22(17)3)11-5-7-12(18)8-6-11/h5-8,19,23H,4,9H2,1-3H3/b14-13-,19-10?

InChI Key

YMJPKJMCCLGHSO-LMBBQFTFSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/CSC1=NN=C(N1C)C2=CC=C(C=C2)F)\O)/C(=N)C

Canonical SMILES

CCOC(=O)C(=C(CSC1=NN=C(N1C)C2=CC=C(C=C2)F)O)C(=N)C

Origin of Product

United States

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